molecular formula C20H20N2O2 B11345444 N-(2-methylquinolin-8-yl)-4-propoxybenzamide

N-(2-methylquinolin-8-yl)-4-propoxybenzamide

Cat. No.: B11345444
M. Wt: 320.4 g/mol
InChI Key: AHFGECCQIGISFL-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-4-propoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-4-propoxybenzamide typically involves the reaction of 2-methylquinoline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The compound may also interact with DNA, causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the quinoline and benzamide moieties, which confer distinct biological activities.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-4-propoxybenzamide

InChI

InChI=1S/C20H20N2O2/c1-3-13-24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(2)21-19(15)18/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

AHFGECCQIGISFL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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